molecular formula C21H23N3O2S2 B2867994 2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one CAS No. 1795304-43-6

2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2867994
CAS No.: 1795304-43-6
M. Wt: 413.55
InChI Key: GYQQAGAKSCGWHJ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a benzylthio group, a thiophene ring, and an oxadiazole moiety

Scientific Research Applications

2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Introduction of the benzylthio group: This step involves the reaction of a benzyl halide with a thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and benzylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can lead to the formation of benzylsulfoxide or benzylsulfone.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(3-(pyridin-2-yl)piperidin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.

    2-(Benzylthio)-1-(3-(phenyl)piperidin-1-yl)ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one lies in its combination of functional groups, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c25-20(15-28-13-16-5-2-1-3-6-16)24-9-4-7-17(12-24)11-19-22-21(23-26-19)18-8-10-27-14-18/h1-3,5-6,8,10,14,17H,4,7,9,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQQAGAKSCGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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